molecular formula C18H15FN4O B067488 4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile CAS No. 160146-16-7

4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

Cat. No.: B067488
CAS No.: 160146-16-7
M. Wt: 322.3 g/mol
InChI Key: SLJZVZKQYSKYNV-QZTJIDSGSA-N
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Description

MPV 2213ad, also known as finrozole, is a novel, non-steroidal, competitive inhibitor of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, and inhibitors of this enzyme are used in the treatment of estrogen-dependent conditions such as breast cancer. MPV 2213ad has shown high potency and selectivity in preclinical studies .

Preparation Methods

MPV 2213ad is synthesized by the condensation of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with 2-(4-fluorophenyl)acetaldehyde using butyllithium in tetrahydrofuran (THF). The two diastereomeric racemates are separated by flash chromatography . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

MPV 2213ad undergoes various chemical reactions, including:

    Oxidation: MPV 2213ad can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Substitution: MPV 2213ad can undergo substitution reactions, particularly involving the triazole and benzonitrile moieties.

Common reagents used in these reactions include butyllithium, THF, and various chromatographic techniques for purification .

Scientific Research Applications

MPV 2213ad has several scientific research applications:

Mechanism of Action

MPV 2213ad exerts its effects by competitively inhibiting the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. This leads to a decrease in serum estradiol levels and an increase in serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . The compound’s high selectivity and potency make it a valuable tool for studying the aromatase enzyme and its role in various physiological processes.

Comparison with Similar Compounds

MPV 2213ad is compared with other aromatase inhibitors such as anastrozole, letrozole, and exemestane. While all these compounds inhibit the aromatase enzyme, MPV 2213ad is unique in its non-steroidal structure and high selectivity. Similar compounds include:

    Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

    Letrozole: Another non-steroidal aromatase inhibitor with similar applications.

    Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.

MPV 2213ad’s uniqueness lies in its specific molecular structure and the resulting high selectivity and potency .

Properties

IUPAC Name

4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZVZKQYSKYNV-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166805
Record name MPV 2213ad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160146-16-7
Record name MPV 2213ad
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160146167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPV 2213ad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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